BenchChemオンラインストアへようこそ!

4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

physicochemical profiling drug-likeness fragment-based design

4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine is a heterocyclic small molecule (C13H17N3O, MW 231.29 g/mol) that combines an N‑methylpyridin‑2‑amine core with a furan‑2‑ylmethyl‑methyl‑aminomethyl substituent. It is supplied as a high‑purity research building block (≥95% purity) by multiple authorised vendors, and computational descriptors (XLogP3 1.6, HBD 1, HBA 4, rotatable bonds indicate balanced polarity and moderate conformational flexibility.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 1462888-75-0
Cat. No. B2998188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
CAS1462888-75-0
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCNC1=NC=CC(=C1)CN(C)CC2=CC=CO2
InChIInChI=1S/C13H17N3O/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15)
InChIKeyDYZGIDBOFUZBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine (CAS 1462888-75-0) – Key Physicochemical Profile and Research-Grade Availability


4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine is a heterocyclic small molecule (C13H17N3O, MW 231.29 g/mol) that combines an N‑methylpyridin‑2‑amine core with a furan‑2‑ylmethyl‑methyl‑aminomethyl substituent. It is supplied as a high‑purity research building block (≥95% purity) by multiple authorised vendors, and computational descriptors (XLogP3 1.6, HBD 1, HBA 4, rotatable bonds 5) indicate balanced polarity and moderate conformational flexibility [1] .

Why Direct Interchange with Simpler Furan–Pyridine Analogs Fails for 4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine


Although compounds that contain a furan–pyridine scaffold are commonly used as lead‑like fragments, small variations in substitution pattern can profoundly alter calculated lipophilicity, hydrogen‑bonding capacity, and conformational profile. The target molecule carries a tertiary amine linker and an N‑methyl group on the pyridine ring that are absent in simpler analogues such as {[5‑(furan‑2‑yl)pyridin‑2‑yl]methyl}(methyl)amine (CAS 892502‑04‑4) or 2‑(furan‑2‑ylmethyl)pyridine (CAS 106584‑05‑8). These structural features produce quantitative differences in key computed physicochemical parameters (see Section 3), and ChEMBL annotation indicates that the target compound has already been interrogated in multiple bioactivity assays, whereas many in‑class analogues remain unannotated [1] .

4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine – Quantitative Differentiation Evidence vs. Closest Furan–Pyridine Analogs


Computed Lipophilicity and Hydrogen‑Bonding Capacity vs. {[5‑(Furan‑2‑yl)pyridin‑2‑yl]methyl}(methyl)amine

The target compound exhibits a higher calculated logP (XLogP3 1.6) and an additional hydrogen‑bond donor (HBD 1) compared with the simpler congener {[5‑(furan‑2‑yl)pyridin‑2‑yl]methyl}(methyl)amine, which lacks the N‑methylpyridin‑2‑amine motif and has an estimated XLogP3 <1.0 and HBD 0 [1] . The increased lipophilicity and HBD count may translate to improved passive membrane permeability and target‑binding enthalpy in medicinal chemistry campaigns.

physicochemical profiling drug-likeness fragment-based design

Conformational Flexibility and Rotatable Bond Count vs. 2‑(Furan‑2‑ylmethyl)pyridine

With 5 rotatable bonds, the target compound offers substantially greater conformational freedom than 2‑(furan‑2‑ylmethyl)pyridine (3 rotatable bonds) [1] . This flexibility allows the tertiary amine linker to adopt multiple low‑energy conformations that can interact with different subsites of a protein binding pocket, increasing the probability of identifying productive binding modes during fragment‑to‑lead optimisation.

conformational analysis molecular flexibility fragment elaboration

ChEMBL Bioactivity Annotation Depth Relative to Unannotated Furan–Pyridine Analogues

ChEMBL records six inhibition-percent-effect assay results and three target associations for the target compound, with a maximum development phase of “Preclinical” [1]. In contrast, the most closely related furan–pyridine analogues (e.g., CAS 892502‑04‑4, CAS 106584‑05‑8) currently have zero bioactivity entries in ChEMBL, making the target the only molecule in its immediate class with publicly available pharmacological annotation [2].

bioactivity annotation target engagement lead discovery

Multi-Vendor Commercial Availability and Pricing Uniformity vs. Single-Source Analogues

The target compound is stocked by at least five independent research‑chemical suppliers (AKSci, Chemscene, Leyan, Arctom, CymitQuimica) at a standard purity of 95%, with a representative list price of $287 for 50 mg . The comparator {[5‑(furan‑2‑yl)pyridin‑2‑yl]methyl}(methyl)amine is available from a single supplier (AKSci) at the same purity grade, creating a supply‑chain risk that is absent for the target compound.

commercial sourcing supply chain robustness research procurement

High-Value Application Scenarios for 4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine Based on Quantitative Evidence


Fragment‑Based Lead Discovery Requiring Pre‑Annotated Bioactivity Data

The ChEMBL annotation (6 inhibition assays, preclinical status) distinguishes this compound from uncharacterised furan–pyridine fragments. Hit‑to‑lead teams can immediately triage existing activity patterns without investing in primary screening, accelerating the discovery timeline [1].

Medicinal Chemistry Optimisation Campaigns Targeting CNS or Kinase Active Sites

The elevated XLogP3 (1.6), single hydrogen‑bond donor, and 5‑rotatable‑bond scaffold provide a physicochemical profile suited for crossing the blood–brain barrier and for engaging shallow kinase hinge regions. This profile is quantitatively distinct from simpler analogues that lack the N‑methylpyridin‑2‑amine fragment [1] [2].

Parallel Synthesis Library Design Based on a Multi‑Vendor‑Sourced Building Block

Reliable supply from five or more independent vendors at 95% purity enables medicinal chemistry groups to design parallel libraries without concern for single‑source bottlenecks. The consistent pricing (~$287/50 mg) facilitates budget forecasting for medium‑scale synthesis campaigns [1] [2].

Chemical Biology Probe Development Using Conformationally Flexible Linkers

The tertiary amine spacer with five rotatable bonds allows the furan and pyridine rings to adopt multiple conformations, making the compound an attractive precursor for bifunctional probes or PROTAC linkers that require adaptable geometry to achieve ternary complex formation [1].

Quote Request

Request a Quote for 4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.